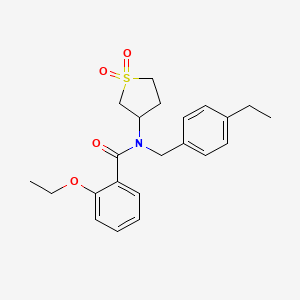![molecular formula C18H22N2O2S B12143074 N-{5-ethyl-3-[(morpholin-4-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B12143074.png)
N-{5-ethyl-3-[(morpholin-4-yl)methyl]thiophen-2-yl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{5-ethyl-3-[(morpholin-4-yl)methyl]thiophen-2-yl}benzamide is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It contains a thiophene ring substituted with an ethyl group and a morpholin-4-ylmethyl group, and a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-ethyl-3-[(morpholin-4-yl)methyl]thiophen-2-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the thiophene ring: Starting with a suitable thiophene precursor, the thiophene ring is functionalized with an ethyl group and a morpholin-4-ylmethyl group through alkylation reactions.
Coupling with benzamide: The functionalized thiophene is then coupled with benzamide using amide bond formation reactions, often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
化学反应分析
Types of Reactions
N-{5-ethyl-3-[(morpholin-4-yl)methyl]thiophen-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide bond can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the benzamide ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzamide derivatives.
科学研究应用
N-{5-ethyl-3-[(morpholin-4-yl)methyl]thiophen-2-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-{5-ethyl-3-[(morpholin-4-yl)methyl]thiophen-2-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are often determined through detailed biochemical and pharmacological studies.
相似化合物的比较
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Benzamide derivatives: Compounds with benzamide moieties but different aromatic or heterocyclic rings.
Uniqueness
N-{5-ethyl-3-[(morpholin-4-yl)methyl]thiophen-2-yl}benzamide is unique due to its specific combination of a thiophene ring with an ethyl group and a morpholin-4-ylmethyl group, coupled with a benzamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
分子式 |
C18H22N2O2S |
|---|---|
分子量 |
330.4 g/mol |
IUPAC 名称 |
N-[5-ethyl-3-(morpholin-4-ylmethyl)thiophen-2-yl]benzamide |
InChI |
InChI=1S/C18H22N2O2S/c1-2-16-12-15(13-20-8-10-22-11-9-20)18(23-16)19-17(21)14-6-4-3-5-7-14/h3-7,12H,2,8-11,13H2,1H3,(H,19,21) |
InChI 键 |
PQDZDZXLHZWHPH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)CN3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


}-N-[4-chloro-3-(tr ifluoromethyl)phenyl]acetamide](/img/structure/B12143000.png)
![Ethyl 2-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B12143005.png)
![2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B12143011.png)
![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12143014.png)
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-3-methylbenzamide](/img/structure/B12143015.png)

![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12143024.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-y lthio))acetamide](/img/structure/B12143032.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12143044.png)
![2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acet amide](/img/structure/B12143045.png)

![N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))acetamide](/img/structure/B12143051.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12143055.png)

